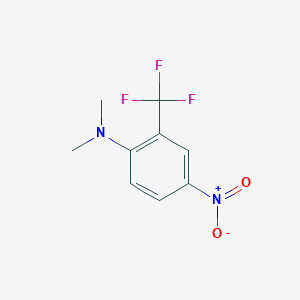

N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-13(2)8-4-3-6(14(15)16)5-7(8)9(10,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZCWRMHLSZGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334672 | |

| Record name | N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54672-09-2 | |

| Record name | N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide on N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline: Data Inaccessible for CAS Number 2639-58-9

A comprehensive search for technical data on N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline with the specified CAS number 2639-58-9 has revealed a significant discrepancy. The provided CAS number is not associated with the requested chemical compound in established chemical databases.

Extensive searches across multiple chemical and scientific databases have failed to identify any compound with the name this compound corresponding to the CAS number 2639-58-9. It is highly probable that the provided CAS number contains a typographical error.

Interestingly, a very similar CAS number, 2639-63-6 , is consistently and correctly assigned to the compound Hexyl butyrate . This suggests a possible transcription error in the user's request.

Due to this fundamental inconsistency, it is not possible to provide an in-depth technical guide with the requested data, experimental protocols, and visualizations for this compound under the CAS number 2639-58-9. The integrity and accuracy of a technical whitepaper rely on a confirmed and correct chemical identifier.

To proceed with generating the requested technical guide, a corrected and verified CAS number for this compound is required. Researchers, scientists, and drug development professionals are advised to verify the CAS numbers of the compounds they are investigating to ensure they are accessing the correct data.

Once the correct CAS number is provided, a thorough search for the required information, including physicochemical properties, synthesis protocols, and biological activity data, can be conducted to generate the comprehensive technical guide as originally requested.

In-Depth Technical Guide: Physicochemical Properties of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline, a substituted aniline of interest in various chemical and pharmaceutical research domains. This document consolidates available data on its core properties, outlines relevant experimental protocols, and presents visual workflows for its synthesis and analysis.

Core Physicochemical Properties

This compound is a solid aromatic compound. While extensive experimental data is not uniformly available in the public domain, the following table summarizes its key physicochemical properties based on available information.

| Property | Value | Source |

| Molecular Formula | C₉H₉F₃N₂O₂ | [1] |

| Molecular Weight | 234.18 g/mol | [1] |

| CAS Number | 54672-09-2 | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 277.8 °C at 760 mmHg | N/A |

| Density | 1.355 g/cm³ | N/A |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-nitrobenzotrifluoride, with dimethylamine. This method is analogous to the synthesis of similar nitroaniline derivatives.[3]

Reaction:

-

Starting Material: 2-Chloro-5-nitrobenzotrifluoride

-

Reagent: Dimethylamine (in a suitable solvent, e.g., ethanol or as an aqueous solution)

-

Conditions: The reaction is typically carried out at an elevated temperature in a sealed vessel to contain the volatile dimethylamine. The use of a base may be employed to neutralize the hydrochloric acid formed during the reaction.

Illustrative Protocol:

-

In a pressure-resistant vessel, 2-chloro-5-nitrobenzotrifluoride is dissolved in a suitable solvent such as ethanol.

-

An excess of a solution of dimethylamine in ethanol or water is added to the vessel.

-

The vessel is sealed and heated to a temperature typically ranging from 100 to 150 °C for several hours.

-

After cooling to room temperature, the reaction mixture is transferred to a round-bottom flask.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield the crude product.

-

Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the two methyl groups of the dimethylamino moiety. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the trifluoromethyl carbon, the aromatic carbons, and the methyl carbons.

-

¹⁹F NMR: The fluorine NMR spectrum would show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

2. Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide additional structural information.

3. High-Performance Liquid Chromatography (HPLC):

HPLC is a standard method for assessing the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) would be employed. The purity is determined by the relative area of the main peak.

Visualized Workflows

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

References

An In-Depth Technical Guide to N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and a potential synthetic route for N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline, a compound of interest in various fields of chemical research and development. Due to the specificity of this molecule, publicly available experimental data is limited. The synthesis protocol outlined below is based on established chemical principles of nucleophilic aromatic substitution.

Chemical Structure and Properties

This compound possesses a substituted aniline core. The key structural features include a dimethylamino group at position 1, a nitro group at position 4, and a trifluoromethyl group at position 2 of the benzene ring.

Structure:

Chemical Identifiers:

-

CAS Number: 54672-09-2

A comprehensive summary of the physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₉F₃N₂O₂ |

| Molecular Weight | 234.18 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable precursor. The reaction of 2-chloro-5-nitrobenzotrifluoride with dimethylamine is a logical synthetic pathway. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic attack by dimethylamine, leading to the displacement of the chlorine atom.

Experimental Protocol: A Proposed Method

The following is a proposed experimental protocol based on general procedures for similar nucleophilic aromatic substitution reactions. Researchers should optimize these conditions for their specific laboratory setup and scale.

Reaction:

2-chloro-5-nitrobenzotrifluoride + (CH₃)₂NH → this compound + HCl

Reagents and Materials:

-

2-chloro-5-nitrobenzotrifluoride

-

Dimethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

-

A suitable solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., Potassium carbonate, Triethylamine) to neutralize the HCl byproduct

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Drying agent (e.g., Anhydrous sodium sulfate, Anhydrous magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 2-chloro-5-nitrobenzotrifluoride in a suitable anhydrous solvent (e.g., DMF).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the reaction mixture. This will neutralize the hydrochloric acid formed during the reaction.

-

Addition of Dimethylamine: Slowly add a solution of dimethylamine to the stirred reaction mixture at room temperature. The reaction may be exothermic, and cooling with an ice bath may be necessary to maintain the desired reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data (Hypothetical):

| Parameter | Expected Value |

| Yield | Dependent on optimized conditions |

| Purity | >95% (after purification) |

| ¹H NMR | Expected signals for aromatic protons, N-methyl protons, and coupling patterns consistent with the structure. |

| ¹³C NMR | Expected signals for aromatic carbons, N-methyl carbons, and the trifluoromethyl carbon. |

| Mass Spec (EI) | Molecular ion peak corresponding to the molecular weight of the product. |

Synthesis Workflow Diagram

The logical flow of the proposed synthesis is depicted in the following diagram.

Spectroscopic Profile of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline (CAS No. 41512-62-3), also known as 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for the available spectroscopic information and standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of experimental NMR data for this specific compound in public databases, representative data for structurally similar compounds are provided for comparative purposes.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data sourced from NIST WebBook for 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline | ||

| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| ~2950-2850 | Weak-Medium | Aliphatic C-H Stretch (N-CH₃) |

| ~1600-1585 | Medium-Strong | Aromatic C=C Stretch & Asymmetric NO₂ Stretch |

| ~1500-1400 | Medium-Strong | Aromatic C=C Stretch |

| ~1350-1330 | Strong | Symmetric NO₂ Stretch |

| ~1300-1100 | Strong | C-N Stretch & C-F Stretch |

Table 2: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| Data sourced from NIST WebBook for 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline (Electron Ionization) | ||

| 234.18 | ~60 | [M]⁺ (Molecular Ion) |

| 217 | ~100 | [M - OH]⁺ or [M - NH]⁺ |

| 188 | ~30 | [M - NO₂]⁺ |

| 149 | ~40 | Further Fragmentation |

Table 3: Representative ¹H NMR Data (for N,N-dimethyl-4-nitroaniline)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data for a structurally related compound lacking the CF₃ group | |||

| 8.10 - 8.20 | d | 2H | Aromatic H (ortho to NO₂) |

| 6.65 - 6.75 | d | 2H | Aromatic H (ortho to N(CH₃)₂) |

| 3.10 | s | 6H | N(CH₃)₂ |

Table 4: Representative ¹³C NMR Data (for N,N-dimethyl-4-nitroaniline)

| Chemical Shift (ppm) | Assignment |

| Data for a structurally related compound lacking the CF₃ group | |

| ~155 | Aromatic C-N(CH₃)₂ |

| ~147 | Aromatic C-NO₂ |

| ~126 | Aromatic C-H (ortho to NO₂) |

| ~111 | Aromatic C-H (ortho to N(CH₃)₂) |

| ~40 | N(CH₃)₂ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of the purified analyte is dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Spectra are typically recorded on a 300 or 500 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately -2 to 12 ppm. The number of scans can range from 16 to 64, with a relaxation delay of 1-5 seconds, to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 75 or 125 MHz). A proton-decoupled pulse sequence is employed with a spectral width of 0 to 200 ppm. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (1024 or more) and a relaxation delay of 2 seconds are typically required.

Chemical shifts for both ¹H and ¹³C spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide powder and pressing the mixture into a transparent disk. The spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.[1]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC. The compound is vaporized and separated from the solvent and any impurities on the GC column before entering the ion source of the mass spectrometer. In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3][4] The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.[2][3][4]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: A flowchart illustrating the typical workflow from chemical synthesis to spectroscopic analysis and final reporting.

References

- 1. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N,N-DIMETHYL-4-NITROANILINE(100-23-2) 13C NMR [m.chemicalbook.com]

- 3. 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

Determining the Solubility of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological testing. Solubility data informs solvent selection for reactions, crystallization processes, and the preparation of solutions for analysis and screening. This guide provides the necessary protocols to empower researchers to generate this crucial data in-house.

Quantitative Solubility Data

As of the date of this publication, specific experimental data on the solubility of this compound in common organic solvents is not published. Researchers are encouraged to use the experimental protocols outlined in this guide to generate this data. The following table provides a recommended format for recording and presenting the determined solubility values.

Table 1: Experimental Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Acetone | e.g., 25 | Record Value | Calculate Value | e.g., Gravimetric |

| e.g., Ethanol | e.g., 25 | Record Value | Calculate Value | e.g., Gravimetric |

| e.g., Dichloromethane | e.g., 25 | Record Value | Calculate Value | e.g., Gravimetric |

| e.g., Toluene | e.g., 25 | Record Value | Calculate Value | e.g., Gravimetric |

| e.g., Ethyl Acetate | e.g., 25 | Record Value | Calculate Value | e.g., Gravimetric |

| e.g., Methanol | e.g., 25 | Record Value | Calculate Value | e.g., Gravimetric |

| e.g., Acetonitrile | e.g., 25 | Record Value | Calculate Value | e.g., Gravimetric |

| e.g., Tetrahydrofuran | e.g., 25 | Record Value | Calculate Value | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for determining the solubility of this compound.

Gravimetric Method

The gravimetric method is a classical and highly accurate technique for determining the solubility of a solid in a liquid.[1][2][3] It involves preparing a saturated solution, separating a known volume of the solution from the excess solid, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

This compound (solute)

-

Organic solvents of interest (e.g., acetone, ethanol, dichloromethane, etc.)

-

Analytical balance (accurate to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial or flask containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.[2][4]

-

Seal the container to prevent solvent evaporation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to 24 hours, depending on the solvent and the compound's dissolution rate.[4] It is advisable to determine the time to equilibrium in a preliminary experiment.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is highly recommended to use a syringe equipped with a chemically resistant filter (e.g., PTFE).

-

-

Solvent Evaporation and Weighing:

-

Transfer the accurately measured volume of the saturated solution into a pre-weighed, clean, and dry evaporation dish or vial.

-

Record the initial weight of the dish/vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a vacuum oven at a controlled temperature (below the decomposition temperature of the compound) can be used.

-

Once the solvent is completely removed, dry the remaining solid residue to a constant weight in an oven or desiccator.[2]

-

Weigh the evaporation dish/vial containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish/vial from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solution taken (mL)) * 100

-

Solubility (mol/L) = (Mass of solute (g) / Molecular weight of solute ( g/mol )) / (Volume of solution taken (mL) / 1000)

-

Spectroscopic Method (Alternative)

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid method for determining solubility.[5]

Principle:

This method relies on creating a calibration curve of absorbance versus concentration for the compound in the solvent of interest. A saturated solution is then prepared, filtered, and diluted to fall within the concentration range of the calibration curve. The absorbance of the diluted solution is measured, and its concentration is determined from the calibration curve. The solubility is then calculated by taking the dilution factor into account.

Brief Protocol:

-

Prepare a standard stock solution of known concentration.

-

Create a series of dilutions from the stock solution and measure their absorbance at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

Prepare a saturated solution as described in the gravimetric method.

-

Filter the saturated solution and dilute a known volume of the filtrate with the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Calculate the original solubility by multiplying the concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Conclusion

While published quantitative solubility data for this compound is currently unavailable, this guide provides researchers with the necessary tools to generate this data reliably. The detailed gravimetric method protocol, along with the suggested data presentation format and workflow visualization, offers a robust framework for determining the solubility of this compound in various organic solvents. This information is invaluable for advancing research and development activities involving this compound.

References

The Dual Nature of the Trifluoromethyl Group: An In-depth Technical Guide to Electron-Donating and Withdrawing Effects in Substituted Trifluoromethyl Anilines

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into an aniline scaffold profoundly alters its electronic properties, a critical consideration in the rational design of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive analysis of the electron-donating and withdrawing effects in substituted trifluoromethyl anilines, presenting quantitative data, detailed experimental protocols, and visual representations of relevant chemical processes. Understanding these substituent effects is paramount for predicting molecular reactivity, bioavailability, and metabolic stability.

Quantitative Analysis of Electronic Effects

The electronic influence of substituents on the aniline ring can be quantified through various physicochemical parameters, most notably Hammett constants (σ) and acid dissociation constants (pKa). The trifluoromethyl group is a strong electron-withdrawing group, which significantly impacts the electron density of the aromatic ring and the basicity of the amino group.

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The trifluoromethyl group possesses a positive Hammett constant, indicating its strong electron-withdrawing nature.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -CF₃ | 0.43[1] | 0.54[1] |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -Cl | 0.37 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

Table 1: Hammett Substituent Constants for Selected Groups. This table allows for a direct comparison of the electronic influence of the trifluoromethyl group with other common substituents.

Acidity Constant (pKa) Values

The pKa value of the anilinium ion is a direct measure of the basicity of the aniline. Electron-withdrawing groups decrease the electron density on the nitrogen atom, making the lone pair less available for protonation and thus lowering the pKa of the conjugate acid (making the aniline less basic). Conversely, electron-donating groups increase the electron density on the nitrogen, leading to a higher pKa.

| Aniline Derivative | pKa of Conjugate Acid |

| Aniline | 4.60 |

| 4-Trifluoromethylaniline | 2.75 |

| 3-Trifluoromethylaniline | 3.20 |

| 2-Trifluoromethylaniline | 0.48 |

| 3,5-Bis(trifluoromethyl)aniline | 2.15 (Predicted)[2] |

| 4-Methylaniline | 5.08 |

| 4-Methoxyaniline | 5.34 |

| 4-Chloroaniline | 3.98 |

| 4-Nitroaniline | 1.00 |

Table 2: pKa Values of Substituted Anilinium Ions. This table demonstrates the significant decrease in basicity of aniline upon introduction of one or more trifluoromethyl groups.

Experimental Protocols

Accurate determination of Hammett constants and pKa values is crucial for quantitative structure-activity relationship (QSAR) studies. The following sections outline the methodologies for these key experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance.[3]

Principle: A solution of the substituted trifluoromethyl aniline is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the aniline has been protonated.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the substituted trifluoromethyl aniline (e.g., 0.01 M) in a suitable solvent. Due to the potential for low aqueous solubility, a co-solvent system (e.g., water-ethanol or water-DMSO) may be necessary.

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).[4][5]

-

-

Titration:

-

Pipette a known volume of the aniline solution into a beaker equipped with a magnetic stirrer and a calibrated pH electrode.

-

Begin the titration by adding small, precise increments of the standardized HCl solution.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).

-

The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the anilinium ion.[4]

-

Determination of Hammett Constants (σ)

Hammett constants are typically determined by measuring the equilibrium or rate constants of a reaction for a series of substituted compounds. For anilines, this often involves measuring the ionization constants of the corresponding anilinium ions or the rates of reaction where the aniline acts as a nucleophile.

Methodology using UV-Vis Spectrophotometry:

This method is based on the difference in the UV-Vis absorption spectra of the protonated (anilinium ion) and deprotonated (aniline) forms of the molecule.[3]

-

Preparation of Solutions:

-

Prepare a stock solution of the substituted trifluoromethyl aniline of known concentration in a suitable solvent.

-

Prepare a series of buffer solutions with accurately known pH values spanning a range around the expected pKa of the aniline.

-

-

Spectroscopic Measurements:

-

For each buffer solution, add a small, constant volume of the aniline stock solution to a cuvette.

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

-

-

Data Analysis:

-

At the chosen wavelength, plot the absorbance versus the pH of the buffer solutions.

-

The resulting plot will be a sigmoidal curve. The pKa can be determined from the inflection point of this curve.

-

The Hammett constant (σ) can then be calculated using the Hammett equation: σ = (pKa₀ - pKa) / ρ, where pKa₀ is the pKa of the unsubstituted anilinium ion and ρ is the reaction constant for the ionization of anilinium ions in the chosen solvent system (ρ is often assumed to be 1 for this purpose).

-

Visualizing Reaction Mechanisms and Workflows

The electronic properties of substituted trifluoromethyl anilines dictate their reactivity and are central to their synthetic and functional pathways. Graphviz diagrams are provided to illustrate these relationships.

Synthesis of Substituted Trifluoromethyl Anilines

The synthesis of these compounds often involves the introduction of the trifluoromethyl group onto a pre-functionalized aniline or the construction of the aniline ring on a trifluoromethylated precursor.

Caption: A generalized workflow for the synthesis of substituted trifluoromethyl anilines.

Radical Trifluoromethylation Mechanism

The introduction of a trifluoromethyl group can proceed through a radical mechanism, particularly when using reagents like trifluoromethyl radical precursors.

Caption: A simplified radical mechanism for the trifluoromethylation of an aniline.

Photoinduced Difluoroalkylation of Anilines

Recent advancements have enabled the difluoroalkylation of anilines through photoinduced processes, often involving an electron donor-acceptor (EDA) complex.[6][7]

Caption: Mechanism of photoinduced difluoroalkylation of anilines via an EDA complex.[6][7]

Conclusion

The trifluoromethyl group exerts a powerful electron-withdrawing effect on the aniline ring, significantly decreasing the basicity of the amino group. This effect is quantitatively captured by Hammett constants and pKa values. The ability to precisely measure these parameters through established experimental protocols is essential for the development of predictive QSAR models in drug discovery and materials science. The mechanistic understanding of how trifluoromethyl groups are introduced and how they influence reactivity provides a foundation for the design of novel molecules with tailored electronic properties. This guide serves as a foundational resource for researchers navigating the complex interplay of substituent effects in this important class of compounds.

References

- 1. homepages.bluffton.edu [homepages.bluffton.edu]

- 2. researchgate.net [researchgate.net]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Double-Edged Sword: Unveiling the Biological Potential of Trifluoromethyl-Substituted Nitroanilines

For Immediate Release

A comprehensive technical guide released today sheds light on the promising yet complex biological activities of trifluoromethyl-substituted nitroanilines, a class of chemical compounds demonstrating significant potential in the realms of anticancer and antimicrobial research. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a vital resource, consolidating quantitative data, detailed experimental protocols, and visualizations of the molecular pathways these compounds influence.

The inclusion of a trifluoromethyl group (-CF3) in organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and overall biological efficacy. When combined with a nitroaniline scaffold, these properties give rise to compounds with notable cytotoxic effects against various cancer cell lines and potent inhibitory activity against a range of microbial pathogens.

Anticancer Activity: Inducing Cellular Demise

Numerous studies have highlighted the potential of trifluoromethyl-substituted nitroaniline derivatives as anticancer agents. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. Evidence suggests that these compounds can trigger the intrinsic apoptotic pathway, a complex signaling cascade within the cell.

Quantitative Analysis of Anticancer Potency

The cytotoxic effects of various trifluoromethyl-containing aniline and related heterocyclic derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, has been a key metric in these studies.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Compound 8a (4-anilinoquinazoline derivative) | A431 (Skin Carcinoma) | 2.62[1] |

| 3a (5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative) | A375 (Melanoma) | >50[1] |

| C32 (Melanoma) | 28.3[1] | |

| DU145 (Prostate) | 29.1[1] | |

| MCF-7 (Breast) | >50[1] | |

| 3b (5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative) | A375 (Melanoma) | 25.4[1] |

| C32 (Melanoma) | 24.4[1] | |

| DU145 (Prostate) | 27.8[1] | |

| MCF-7 (Breast) | 33.5[1] |

Antimicrobial Activity: A Barrier Against Pathogens

Derivatives of trifluoromethyl-substituted nitroanilines have also demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria and certain pathogenic fungi. The lipophilicity conferred by the trifluoromethyl group is thought to facilitate the disruption of bacterial cell membranes.

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 50 |

| Vibrio harveyi | 50 | |

| Vibrio vulnificus | 75 | |

| Fluoro and nitro substituted aniline moiety (30) | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25[2] |

| Trifluoromethyl-substituted pyrazole derivative (13) | MRSA strain | 3.12[2] |

| Bromo and trifluoromethyl substituted pyrazole derivative (25) | S. aureus (3 of 5 strains) | 0.78[2] |

| S. epidermidis | 1.56[2] | |

| E. faecium | 0.78[2] |

Delving into the Mechanisms: Signaling Pathways and Experimental Workflows

Understanding the precise molecular mechanisms by which these compounds exert their effects is crucial for their development as therapeutic agents. While research is ongoing, the induction of apoptosis via the caspase signaling cascade is a prominent proposed mechanism for their anticancer activity.

The evaluation of the biological activity of these compounds follows a standardized workflow, from initial synthesis to comprehensive biological screening.

Experimental Protocols: A Guide for Researchers

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols are paramount.

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.

-

Formazan Solubilization: Following the incubation with MTT, the medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Microdilution Plate: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: The bacterial strain to be tested is cultured in a suitable broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis of Trifluoromethyl-Substituted Nitroanilines

The synthesis of these compounds typically involves multi-step chemical reactions. A common approach is the nitration of a trifluoromethyl-substituted aniline or anilide precursor. For example, 4-nitro-3-(trifluoromethyl)aniline can be prepared by the nitration of m-(trifluoromethyl)phenyl]acetamide, followed by the removal of the acetyl protecting group. The precise control of reaction conditions is crucial to ensure the desired substitution pattern and high purity of the final product.

While the potential of trifluoromethyl-substituted nitroanilines in drug discovery is evident, further research is required to fully elucidate their mechanisms of action, optimize their structure-activity relationships, and evaluate their safety profiles for potential clinical applications. This technical guide serves as a foundational resource to propel these critical next steps in the development of novel therapeutics.

References

N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline: A Comprehensive Technical Guide for Researchers

For immediate release: A detailed technical guide on the synthetic building block, N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of its chemical properties, synthesis, and potential applications as a key intermediate in the creation of complex molecules for the pharmaceutical and agrochemical industries.

Core Chemical Properties

This compound, with CAS number 54672-09-2, is a substituted aromatic amine. Its structure, featuring a trifluoromethyl group ortho to the dimethylamino group and a nitro group para to it, makes it a valuable and reactive intermediate in organic synthesis. The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the properties of the amino group.

A summary of its known and analogous physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 54672-09-2 | [1][2][3] |

| Molecular Formula | C₉H₉F₃N₂O₂ | |

| Molecular Weight | 234.18 g/mol | |

| Appearance | Yellow, low melting solid | |

| Melting Point | 44-45 °C | |

| Boiling Point | Not explicitly available | |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is through the nucleophilic aromatic substitution of a suitable precursor.

Synthetic Pathway

The reaction proceeds via the displacement of a halide from 2-chloro-5-nitrobenzotrifluoride by dimethylamine. The electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring, making it susceptible to nucleophilic attack.

Experimental Protocol

While a specific protocol for the synthesis with dimethylamine is not publicly detailed, a highly analogous procedure using ammonia provides a robust template. The following is an adapted experimental protocol based on a patented method for a similar transformation.[4]

Materials:

-

2-chloro-5-nitrobenzotrifluoride (1.0 eq)

-

Anhydrous dimethylamine (excess, e.g., 5-10 eq)

-

Anhydrous ethanol or methanol as solvent

-

High-pressure reaction vessel (autoclave)

Procedure:

-

A high-pressure autoclave is charged with 2-chloro-5-nitrobenzotrifluoride and anhydrous ethanol (or methanol).

-

The vessel is sealed and cooled. An excess of liquefied anhydrous dimethylamine is then introduced.

-

The mixture is heated to a temperature in the range of 150-200 °C. The reaction is maintained at this temperature for approximately 20 hours.

-

After the reaction period, the vessel is cooled to room temperature (e.g., 15 °C), and the pressure is carefully released.

-

The resulting mixture is filtered to collect the crude product.

-

The collected solid is washed with cold ethanol (or methanol) to remove residual impurities.

-

The product can be further purified by recrystallization from a suitable solvent.

Quantitative Data (based on analogous reaction with ammonia): [4]

-

Yield: 87-95%

Reactions and Applications as a Synthetic Building Block

This compound is a versatile building block, primarily due to the reactivity of its nitro group and the potential for electrophilic substitution on the aromatic ring, directed by the dimethylamino group.

Reduction of the Nitro Group

A key reaction of this building block is the reduction of the nitro group to an amine, which opens up a wide range of subsequent chemical transformations. This creates a valuable trifluoromethyl-substituted diamine derivative.

Applications in Drug Discovery and Agrochemicals

Aniline derivatives containing trifluoromethyl groups are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

While specific drugs synthesized directly from this compound are not widely reported in public literature, its structural motifs are present in various bioactive molecules. For instance, the related compound, 4-nitro-3-(trifluoromethyl)aniline, is a key intermediate in the synthesis of Flutamide, a nonsteroidal antiandrogen drug used in the treatment of prostate cancer.[5][6] The subject compound of this guide offers an alternative substitution pattern for the development of new chemical entities in similar therapeutic areas.

Spectroscopic and Analytical Data

| Data Type | Analogous Compound | Key Features | Source |

| IR Spectrum | 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline | Strong absorptions corresponding to N-O stretching of the nitro group and C-F stretching of the trifluoromethyl group are expected. | [7] |

| ¹H NMR | N,N-dimethyl-4-nitroaniline | A singlet for the N(CH₃)₂ protons and distinct signals in the aromatic region, with coupling patterns dictated by the substitution. | [8] |

| Mass Spec. | 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. | [7] |

Researchers are advised to perform full analytical characterization upon synthesis to confirm the identity and purity of the compound.

This technical guide serves as a foundational resource for scientists and researchers interested in utilizing this compound in their synthetic endeavors. Its unique substitution pattern and reactivity profile position it as a valuable building block for the discovery of novel chemical entities.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. CAS#:54672-09-2 | 2-trifluoromethyl-n,n-dimethyl-4-nitroaniline | Chemsrc [chemsrc.com]

- 3. Aceschem Inc. Product Catalog_Page190_ChemicalBook [chemicalbook.com]

- 4. CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. 3-Trifluoromethyl-N,N-dimethyl-4-nitroaniline [webbook.nist.gov]

- 8. N,N-DIMETHYL-4-NITROANILINE(100-23-2) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide on the Reactivity of the Nitro Group in N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in the synthetically significant molecule, N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups, combined with the electron-donating N,N-dimethylamino group, imparts a unique and versatile reactivity profile to this compound, making it a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials.

Core Reactivity Principles

The reactivity of this compound is primarily dictated by the electronic interplay of its substituents on the aromatic ring. The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups, acting through both inductive and resonance effects. This electron deficiency significantly influences the susceptibility of the aromatic ring to nucleophilic attack and modulates the reactivity of the nitro group itself. Conversely, the N,N-dimethylamino group (-N(CH₃)₂) is a strong electron-donating group through resonance, which can influence the regioselectivity of certain reactions.

The primary modes of reactivity concerning the nitro group in this molecule are:

-

Reduction to an Amino Group: The nitro group can be readily reduced to a primary amine, yielding 4-amino-N,N-dimethyl-2-(trifluoromethyl)aniline. This transformation is a cornerstone in synthetic strategies, as the resulting aniline is a versatile precursor for a wide array of further chemical modifications.

-

Activation for Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing nature of the nitro group, particularly in the para position, in concert with the ortho-trifluoromethyl group, strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of suitable leaving groups on the ring by a variety of nucleophiles.

Synthesis of this compound

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Key Reactions of the Nitro Group

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation. Various reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method.

A general procedure for the reduction of a nitroarene to an aniline using palladium on carbon (Pd/C) and hydrogen gas is as follows:

-

Catalyst Charging: In a suitable reaction vessel, the nitro-substituted aniline is dissolved in a solvent such as methanol or ethanol. To this solution, a catalytic amount of 10% Pd/C is added under an inert atmosphere (e.g., nitrogen).

-

Hydrogenation: The reaction vessel is then evacuated and backfilled with hydrogen gas (typically at a pressure of 1-4 atmospheres).

-

Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The resulting aniline can be purified by standard techniques such as recrystallization or column chromatography.

| Reactant | Product | Reagents and Conditions | Yield | Reference |

| N-methyl-4-nitro-2-(trifluoromethyl)aniline | N-methyl-4-amino-2-(trifluoromethyl)aniline | H₂, Pd/C, Ethanol, RT | High (expected) | N/A |

| 4-chloro-3-nitro-benzotrifluoride | 2-nitro-4-trifluoromethyl-aniline | aq. NH₃, 115°C, 6h | 99% | [2] |

Note: Specific quantitative data for the reduction of this compound was not found in the searched literature. The data presented is for analogous reactions and serves as a predictive guide.

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient aromatic ring of this compound is susceptible to nucleophilic attack. While the nitro group itself can sometimes act as a leaving group in highly activated systems, it is more common for it to activate a leaving group at another position on the ring. The general mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a Meisenheimer complex intermediate. However, some recent studies suggest that certain SNAr reactions may proceed through a concerted mechanism.[3]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

A general procedure for an SNAr reaction of an activated aryl halide with an amine is as follows:

-

Reaction Setup: The activated aromatic substrate is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Addition of Nucleophile and Base: The amine nucleophile is added to the solution, often in the presence of a base (e.g., potassium carbonate) to facilitate the reaction.

-

Heating: The reaction mixture is typically heated to an elevated temperature (e.g., 80-120 °C) to promote the substitution.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Conclusion

This compound is a versatile building block in organic synthesis, primarily due to the reactivity imparted by the nitro group. Its facile reduction to the corresponding aniline provides a gateway to a multitude of further functionalizations. Furthermore, the strong electron-withdrawing character of the nitro and trifluoromethyl groups renders the aromatic ring highly susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide range of substituents. The experimental protocols and reactivity principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important chemical intermediate in their synthetic endeavors. Further investigation into the specific reaction kinetics and optimization of conditions for this particular molecule would be a valuable contribution to the field.

References

An In-Depth Technical Guide to the HOMO-LUMO Analysis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical framework and practical application of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for the molecule N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline. Understanding the frontier molecular orbitals is crucial for predicting the chemical reactivity, electronic properties, and potential applications of this compound in medicinal chemistry and materials science.

Introduction to this compound and Frontier Orbital Theory

This compound is a substituted aromatic amine featuring strong electron-donating (dimethylamino) and electron-withdrawing (nitro and trifluoromethyl) groups. This electronic push-pull system suggests potentially significant intra-molecular charge transfer characteristics. Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The HOMO, the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital lacking electrons, acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Computational Methodology for HOMO-LUMO Analysis

The electronic properties and frontier orbitals of this compound can be effectively studied using computational quantum chemistry methods, particularly Density Functional Theory (DFT).

Experimental Protocol: A DFT-Based Approach

-

Molecular Structure Creation: The 3D structure of this compound is first constructed using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: To find the most stable conformation of the molecule, a geometry optimization is performed. This is typically carried out using DFT with a functional such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) and a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.[1] The optimization process calculates the minimum energy structure on the potential energy surface.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Molecular Orbital Calculation: With the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO.

-

Data Extraction and Analysis: From the output of the calculation, the energies of the HOMO and LUMO are extracted. These values are then used to calculate several key quantum chemical descriptors that provide insights into the molecule's reactivity.

Workflow for Computational HOMO-LUMO Analysis

The following diagram illustrates the typical workflow for a computational analysis of frontier molecular orbitals.

Caption: Workflow for a typical computational HOMO-LUMO analysis.

Quantitative Data and Reactivity Descriptors

| Parameter | Symbol | Formula | N,N-dimethyl-4-nitroaniline (Reference) | This compound (Predicted) |

| HOMO Energy | EHOMO | - | -6.2 eV (approx.) | Lower (-6.5 eV approx.) |

| LUMO Energy | ELUMO | - | -2.5 eV (approx.) | Lower (-2.9 eV approx.) |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 3.7 eV | Slightly smaller (3.6 eV) |

| Ionization Potential | I | -EHOMO | 6.2 eV | Higher (6.5 eV) |

| Electron Affinity | A | -ELUMO | 2.5 eV | Higher (2.9 eV) |

| Global Hardness | η | (I - A) / 2 | 1.85 eV | Higher (1.8 eV) |

| Global Softness | S | 1 / (2η) | 0.27 eV-1 | Lower (0.28 eV-1) |

| Electronegativity | χ | (I + A) / 2 | 4.35 eV | Higher (4.7 eV) |

| Chemical Potential | μ | -(I + A) / 2 | -4.35 eV | Lower (-4.7 eV) |

| Electrophilicity Index | ω | μ2 / (2η) | 5.12 eV | Higher (5.8 eV) |

Note: Values for N,N-dimethyl-4-nitroaniline are representative and based on typical DFT calculations for similar molecules.[2] Values for the target compound are predictive.

Interpretation of Descriptors:

-

HOMO-LUMO Gap (ΔE): This is a key indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability.[3] The introduction of the CF3 group is predicted to slightly decrease the gap, suggesting a modest increase in reactivity.

-

Ionization Potential (I) and Electron Affinity (A): These relate to the molecule's ability to donate and accept electrons, respectively. The predicted higher values for the trifluoromethyl derivative indicate it is a better electron acceptor and a poorer electron donor than the parent compound.

-

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. The predicted higher ω for this compound suggests it is a stronger electrophile.

Visualization of Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the calculated frontier orbital energies and the derived chemical reactivity descriptors.

Caption: Derivation of chemical reactivity descriptors from HOMO/LUMO energies.

Conclusion

The HOMO-LUMO analysis of this compound, performed through computational methods like DFT, provides invaluable insights into its electronic structure and chemical behavior. The presence of both strong electron-donating and withdrawing groups leads to a complex electronic environment. By calculating the frontier orbital energies and the associated reactivity descriptors, researchers can predict the molecule's stability, reactivity, and potential as an electrophile. This theoretical framework is a powerful predictive tool in the rational design of novel molecules for drug development and advanced materials.

References

An In-depth Technical Guide to N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline Derivatives and Analogs for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline and its derivatives, a class of compounds with significant potential in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group imparts unique properties, including enhanced metabolic stability and lipophilicity, making these molecules attractive scaffolds in medicinal chemistry. This document details their synthesis, biological activities with a focus on anticancer and antimicrobial applications, and their role as non-steroidal androgen receptor antagonists. Experimental protocols for key biological assays are provided, alongside a discussion of their potential pharmacokinetic profiles. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of their mechanism of action and development process.

Introduction

Aniline derivatives are fundamental building blocks in organic synthesis, serving as precursors for a wide range of pharmaceuticals, dyes, and agrochemicals.[1] The strategic functionalization of the aniline core with electron-withdrawing groups, such as a nitro group and a trifluoromethyl moiety, significantly alters its chemical and biological properties.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, which can lead to improved bioavailability of drug candidates.[1][2] This guide focuses on this compound and its analogs, exploring their synthesis, biological activities, and potential as therapeutic agents.

Synthesis of Trifluoromethylaniline Derivatives

The synthesis of trifluoromethyl-substituted anilines can be achieved through various methods. A common approach involves the reaction of a corresponding nitrobenzene derivative with an amine source.

Example Synthesis of a Related Analog: N-methyl-4-nitro-2-(trifluoromethyl)aniline

A documented synthesis for the closely related N-methyl-4-nitro-2-(trifluoromethyl)aniline involves the reaction of 3-nitrobenzotrifluoride with N,N'-dimethylurea in the presence of sodium hydroxide in DMSO.[3]

Experimental Protocol:

-

Combine 1.91 g (10 mmol) of 3-nitrobenzotrifluoride and 1.76 g (20 mmol) of N,N'-dimethylurea in 30 ml of DMSO.

-

Add 1.2 g (30 mmol) of sodium hydroxide microbeads to the mixture.

-

Heat the reaction mixture to 50°C for 4 hours while passing an airstream through it.[3]

-

After cooling, dilute the mixture with ethyl acetate.

-

Wash the organic phase repeatedly with a saturated soda solution.

-

Dry the organic phase over sodium sulfate and remove the solvent under reduced pressure to yield the product.[3]

-

The crude product can be further purified by recrystallization from ethanol.[3]

Biological Activities

Derivatives of trifluoromethylaniline have demonstrated a range of biological activities, with significant potential in oncology and infectious diseases.

Anticancer Activity

The cytotoxic effects of trifluoromethylaniline derivatives have been evaluated against various cancer cell lines.[4] The presence of the trifluoromethyl group is often associated with the cytotoxic properties of these compounds.[4] Many of these compounds function as non-steroidal androgen receptor (AR) antagonists, which is a key mechanism in the treatment of prostate cancer.

Table 1: Anticancer Activity of Trifluoromethyl-Substituted Isoxazole Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| TTI-4 | MCF-7 (Breast) | 2.63 |

| BG-45 (Control) | MCF-7 (Breast) | >200 |

| TTI-4 | 4T1 (Breast) | >200 |

| TTI-4 | PC-3 (Prostate) | >200 |

| TTI-4 | HEK-293 (Normal) | >200 |

Data sourced from a study on isoxazole-based molecules and is intended to be illustrative of the potential activity of trifluoromethyl-containing compounds.[5]

Antimicrobial Activity

Trifluoromethylaniline derivatives have also shown promising activity against various bacterial strains, particularly Gram-positive bacteria. The lipophilicity conferred by the trifluoromethyl group is thought to contribute to their ability to disrupt bacterial membranes.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives against several bacterial strains. This data illustrates the potential antimicrobial efficacy of this class of compounds.

Table 2: Antimicrobial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 6 | S. aureus (MRSA) | 3.12 |

| 6 | B. subtilis | 1.56 |

| 6 | E. faecalis | 3.12 |

| 6 | E. faecium | 1.56 |

| 13 | S. aureus (MRSA) | 3.12 |

| 25 | S. aureus (MRSA) | 0.78 |

| 25 | S. epidermidis | 1.56 |

| 25 | E. faecium | 0.78 |

| Vancomycin (Control) | S. aureus (MRSA) | 0.78 |

Data is for N-(trifluoromethyl)phenyl substituted pyrazole derivatives and is presented to show the potential antimicrobial activity of compounds containing the trifluoromethylaniline moiety.[6]

Mechanism of Action: Androgen Receptor Antagonism

A significant area of interest for trifluoromethylaniline derivatives is their activity as non-steroidal antiandrogens (NSAAs).[7] NSAAs act by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR).[8] This blockade of the AR signaling pathway is a cornerstone of therapy for androgen-dependent conditions like prostate cancer.

The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. Upon binding to an androgen, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes that promote cell growth and survival.[9]

Non-steroidal antiandrogens like enzalutamide disrupt this pathway at multiple points:

The following diagram illustrates the androgen receptor signaling pathway and the points of inhibition by a non-steroidal anti-androgen.

Caption: Androgen Receptor Signaling Pathway and NSAA Inhibition.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compounds

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (e.g., vehicle control, positive control).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][14]

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Test compounds

-

96-well microtiter plates

-

Microplate reader (optional)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the wells of a 96-well plate.[3]

-

Inoculum Preparation: Adjust the turbidity of a bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[3]

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include positive (bacteria and standard antibiotic) and negative (bacteria and solvent) controls.[3]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.[3]

The following diagram illustrates the general workflow for drug discovery and development of small molecule inhibitors.

Caption: Small Molecule Drug Discovery and Development Workflow.

Pharmacokinetic Considerations

While specific pharmacokinetic data for this compound derivatives are scarce, insights can be drawn from structurally related non-steroidal anti-androgens like bicalutamide.

-

Absorption: Bicalutamide is well-absorbed orally, although the absolute bioavailability is unknown.[15]

-

Distribution: It is highly protein-bound (96-99%), mainly to albumin.[15]

-

Metabolism: Bicalutamide is extensively metabolized in the liver, primarily through oxidation and glucuronidation. The (R)-enantiomer, which is responsible for the majority of the drug's activity, has a long elimination half-life of about one week.[16][17]

-

Excretion: Metabolites are excreted in both urine and feces.[16]

The presence of the trifluoromethyl group in the target compounds is expected to increase lipophilicity, which may enhance absorption and tissue penetration. However, it can also influence metabolic pathways. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are a valuable tool in the early stages of drug discovery to assess the drug-like properties of novel compounds.[18][19]

Conclusion

This compound and its analogs represent a promising scaffold for the development of new therapeutic agents. Their synthesis is accessible, and they exhibit a range of interesting biological activities, including potent anticancer and antimicrobial effects. Their mechanism of action as non-steroidal androgen receptor antagonists makes them particularly relevant for the treatment of prostate cancer. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo efficacy and safety evaluations, is warranted to fully elucidate the therapeutic potential of this class of compounds. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of these versatile molecules.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. The synthesis of trifluoromethylated N-nitroaryl-2-amino-1,3-dichloropropane derivatives and their evaluation as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]

- 8. [Antiandrogens. Mechanisms and paradoxical effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Androgen Receptor Splice Variants in the Era of Enzalutamide and Abiraterone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 16. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

A Theoretical and Spectroscopic Examination of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and spectroscopic properties of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide leverages in-depth theoretical studies and experimental data from closely related analogs, namely N,N-dimethyl-4-nitroaniline and other substituted nitroanilines. This approach allows for a robust understanding of the molecule's expected structural, electronic, and spectroscopic characteristics.

Molecular Structure and Synthesis

This compound is a substituted aromatic amine containing a nitro group, a dimethylamino group, and a trifluoromethyl group attached to the benzene ring. The presence of both strong electron-donating (dimethylamino) and electron-withdrawing (nitro and trifluoromethyl) groups suggests interesting electronic and optical properties.

Proposed Synthesis Pathway

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol (Adapted)

The following is an adapted experimental protocol based on the synthesis of related nitroaniline compounds.

-